molecular formula C26H21FN4O2S2 B2915613 5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide CAS No. 340808-71-1

5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide

Cat. No. B2915613
M. Wt: 504.6
InChI Key: LGGQUIFNPWHYGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C26H21FN4O2S2 and its molecular weight is 504.6. The purity is usually 95%.
BenchChem offers high-quality 5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Computational Studies

A study by Jayarajan et al. (2019) explores the water-mediated synthesis of closely related compounds, highlighting a three-component reaction involving N1,N3-di(pyridin-2-yl)-malonamide, aldehyde, and malononitrile. This synthesis is characterized using FT-IR, NMR, and X-ray diffraction techniques. Computational methods support the experimental findings, and the study delves into the NLO properties and molecular docking analyses, indicating potential for inhibiting tubulin polymerization and anticancer activity.

Antimicrobial Activity

Gouda et al. (2010) discuss the synthesis of derivatives starting from a key intermediate, 2-Cyano-N-(9,10-dioxo-9,10-dihydro-anthracen-2-yl)-acetamide, leading to compounds evaluated for antimicrobial properties. Some synthesized compounds showed promising activities, suggesting potential for development into antimicrobial agents. More details.

Heterocyclic Synthesis

Research by Miyata et al. (2002) introduces a novel method for constructing cyclic β-amino acids through sulfanyl radical addition–cyclization. This method has practical applications in synthesizing compounds like 2-aminocyclopentanecarboxylic acid and 4-amino-3-pyrrolidinecarboxylic acid, showcasing the versatility of sulfanyl-mediated reactions in heterocycle synthesis.

Novel Synthesis Approaches

Kumar et al. (2013) present an efficient one-pot synthesis of 5-cyano-4-methylthio-6-oxo-1,6-dihydropyridine-3-carboxylates from N-alkyl and N-aryl derivatives of 2-cyano-3,3-bis(methylthio)acrylamides. This synthesis highlights a mechanism involving potassium hydrogen carbonate mediated conjugate addition followed by intramolecular condensation, emphasizing the innovative approaches in synthesizing complex heterocyclic compounds. Read more.

properties

IUPAC Name

5-cyano-6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-2-methyl-N-phenyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN4O2S2/c1-16-23(25(33)31-18-6-3-2-4-7-18)24(21-8-5-13-34-21)20(14-28)26(29-16)35-15-22(32)30-19-11-9-17(27)10-12-19/h2-13,24,29H,15H2,1H3,(H,30,32)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGQUIFNPWHYGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=C(C=C2)F)C#N)C3=CC=CS3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide

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